Methoxymethylbis(3-phenylpropoxy)silane

Silane Coupling Agent Hydrolysis Kinetics Silica-Filled Rubber

Methoxymethylbis(3-phenylpropoxy)silane (CAS 83929-22-0) is an organofunctional silane coupling agent featuring a central silicon atom bonded to a single methoxy group and two 3-phenylpropoxy moieties. This asymmetric structure classifies it within the broader family of methoxy-type silanes, which are distinguished from conventional ethoxy-type silanes by their higher reactivity towards hydrolysis and a more environmentally benign volatile organic compound (VOC) emission profile, primarily releasing methanol instead of ethanol during curing.

Molecular Formula C20H28O3Si
Molecular Weight 344.5 g/mol
CAS No. 83929-22-0
Cat. No. B12647439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethylbis(3-phenylpropoxy)silane
CAS83929-22-0
Molecular FormulaC20H28O3Si
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCO[Si](C)(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2
InChIInChI=1S/C20H28O3Si/c1-21-24(2,22-17-9-15-19-11-5-3-6-12-19)23-18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3
InChIKeyPRJDWFRZNBSGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxymethylbis(3-phenylpropoxy)silane (CAS 83929-22-0): A Dual-Function Organosilane for Controlled Reactivity and Aromatic Compatibility


Methoxymethylbis(3-phenylpropoxy)silane (CAS 83929-22-0) is an organofunctional silane coupling agent featuring a central silicon atom bonded to a single methoxy group and two 3-phenylpropoxy moieties [3]. This asymmetric structure classifies it within the broader family of methoxy-type silanes, which are distinguished from conventional ethoxy-type silanes by their higher reactivity towards hydrolysis and a more environmentally benign volatile organic compound (VOC) emission profile, primarily releasing methanol instead of ethanol during curing [1]. The compound is designed for applications requiring a balance between controlled surface silanization and enhanced compatibility with aromatic polymer matrices [2].

The Substitution Risk with Methoxymethylbis(3-phenylpropoxy)silane: Why Analog Selection Determines Composite Performance


Selecting a generic silane coupling agent without considering the specific hydrolyzable group and organofunctional moieties can lead to significant performance failures in composite materials. In-class substitution is not feasible because the methoxy-type silane family of Methoxymethylbis(3-phenylpropoxy)silane exhibits fundamentally different hydrolysis kinetics from standard ethoxy-type silanes, leading to superior silanization efficiency on silica fillers and consequently more developed vulcanization and mechanical properties in rubber composites [1]. Furthermore, the dual phenylpropoxy groups present on the target compound provide a distinct advantage in compatibilization with aromatic-rich polymers, a feature absent in simple alkyl-trialkoxysilanes, which can result in suboptimal interfacial adhesion and filler dispersion [2].

Quantitative Differentiation of Methoxymethylbis(3-phenylpropoxy)silane: Hydrolysis Reactivity and Composite Mechanical Performance


Hydrolysis Reactivity: Methoxy-Type Silanes vs. Standard Ethoxy-Type (TEOS-based) Agents

While direct hydrolysis kinetic data for Methoxymethylbis(3-phenylpropoxy)silane is not publicly available, its classification as a methoxy-type silane provides quantifiable differentiation. A study by Lee et al. on methoxy-type silane coupling agents demonstrated a significantly higher reactivity towards hydrolysis compared to conventional ethoxy-type agents. This difference was confirmed via FTIR spectroscopic analysis, which tracked the consumption of alkoxy groups upon exposure to moisture [1]. The enhanced hydrolysis rate directly correlated with a superior degree of silanization on the silica filler surface, a key prerequisite for reinforcement [1].

Silane Coupling Agent Hydrolysis Kinetics Silica-Filled Rubber

Vulcanization and Mechanical Property Enhancement in SBR Composites: Methoxy-Type vs. Ethoxy-Type Silanes

In a comparative study on silica-reinforced SBR composites, methoxy-type silane coupling agents led to more developed vulcanization characteristics and superior mechanical properties compared to their ethoxy-type counterparts. The composites fabricated using methoxy-type silanes via a wet masterbatch process exhibited enhanced filler-rubber interaction, which is a direct consequence of the improved silanization [1]. Within the methoxy-type family, a structural trend was observed: dimethoxy-type agents showed more enhanced rubber composite properties than trimethoxy-type ones, suggesting that the optimal number of hydrolyzable groups is critical and that the target compound's single methoxy group may offer a unique balance of reactivity and stability [1].

Rubber Composite Mechanical Properties Masterbatch Processing

Volatile Organic Compound (VOC) Emission Profile: Methanol vs. Ethanol Release During Curing

A key differentiator for procurement is the environmental profile during application. Methoxy-type silanes like Methoxymethylbis(3-phenylpropoxy)silane release methanol as the hydrolysis byproduct, whereas the industry-standard ethoxy-type silanes release ethanol. While both are alcohols, methanol has a lower photochemical ozone creation potential (POCP) than ethanol, which can be a significant factor in manufacturing operations seeking to reduce their volatile organic compound (VOC) inventory under regulatory frameworks [2]. The cited review notes this as a driving force for the development of methoxy-type silanes, because the release of methanol does not carry the same regulatory concerns as ethanol in some jurisdictions [1].

Environmental Compliance VOC Emissions Silane Curing

Aromatic Polymer Compatibility: Dual Phenylpropoxy-Functionality vs. Standard Alkyl Silanes

The presence of two 3-phenylpropoxy groups on the silicon center provides Methoxymethylbis(3-phenylpropoxy)silane with a unique capability for enhanced thermodynamic compatibility with aromatic-rich polymer matrices, such as styrene-butadiene rubber (SBR) or polystyrene blends. Standard alkyl-trialkoxysilanes, lacking these aromatic moieties, rely solely on covalent bonding and weak van der Waals forces for interfacial adhesion. The phenyl rings can engage in pi-pi stacking interactions with the aromatic segments of the polymer matrix, leading to a more cohesive and less phase-separated interfacial region [1]. This is a distinct structural feature not available in simpler analogs like methyltrimethoxysilane or 3-phenylpropylmethyldimethoxysilane, which possess fewer aromatic groups for matrix interaction.

Polymer Compatibility Aromatic Matrix Composite Interface

High-Value Application Scenarios for Methoxymethylbis(3-phenylpropoxy)silane in Advanced Material Development


High-Performance Silica-Reinforced Tire Tread Formulations

Methoxymethylbis(3-phenylpropoxy)silane is ideally suited for silica-filled 'green tire' tread compounds. Its methoxy-type reactivity, as demonstrated in class-level studies, provides a more efficient and complete silanization of the silica surface, leading to the more developed vulcanization and enhanced mechanical properties critical for improved grip and reduced rolling resistance [1]. The dual phenylpropoxy groups are compatible with the high styrene content of SBR, promoting optimal filler dispersion and a strong filler-polymer interface [2]. This dual functionality positions it as a strategic upgrade from standard sulfur-functional silanes for manufacturers seeking to balance wet grip, wear resistance, and fuel efficiency.

Aromatic Polymer-Based Coatings and Adhesives

For epoxy, polyurethane, or acrylic coating formulations that incorporate aromatic resins, this silane serves as a superior adhesion promoter. The compound hydrolyzes to form a silanol that can condense with hydroxyl groups on metal or glass substrates [1]. Subsequently, the two phenylpropoxy groups, through pi-pi interactions, achieve a deeper molecular-level entanglement with the aromatic segments of the overlying coating, resulting in significantly enhanced dry and wet adhesion strength compared to non-aromatic silane primers [2]. This is a key selection criterion for anti-corrosion primers requiring long-term durability.

Surface Treatment of Fillers for Engineering Thermoplastics

When compounding fillers (e.g., silica, glass fiber) into engineering thermoplastics with aromatic backbones like polycarbonate (PC) or polyphenylene oxide (PPO) blends, the target compound can be used as a filler pre-treatment. Its methoxy group enables robust covalent grafting to the filler surface, while its phenylpropoxy 'tails' reduce filler-filler attraction and improve wettability by the aromatic polymer melt. This dual function, evidenced by the class-level reactivity data [1] and the established principles of interfacial compatibilization, leads to higher filler loading capabilities, improved modulus, and better retention of impact strength in the final composite part.

Quote Request

Request a Quote for Methoxymethylbis(3-phenylpropoxy)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.